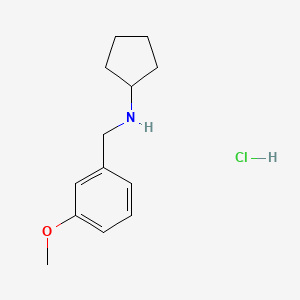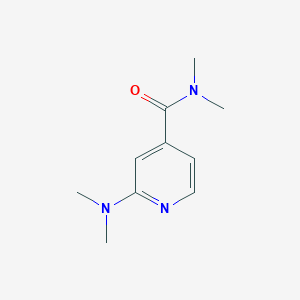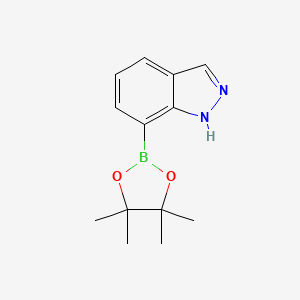
Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride
Descripción general
Descripción
“Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride” is a complex organic compound. It likely contains a cyclopentyl group (a five-membered carbon ring), a 3-methoxybenzyl group (a benzyl group with a methoxy group at the 3rd position), and an amine group (NH2), all connected in some way .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using techniques such as the Williamson Ether Synthesis . This involves the deprotonation of an alcohol and subsequent reaction with a benzyl bromide .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride has been utilized in the synthesis of various compounds. For instance, Nnamonu, Agwada, and Nwadinigwe (2013) demonstrated its use in the production of N-benzyl derivatives and tetrahydroquinolines through an uncatalyzed amine exchange reaction and ring closure processes (Nnamonu, Agwada, & Nwadinigwe, 2013). Similarly, Georgiadis (1976) explored its application in generating amine adducts with antimicrobial and anticoccidial activities (Georgiadis, 1976).
Medicinal Chemistry and Pharmacology
- In medicinal chemistry, this compound has been used in the synthesis of various pharmacologically active molecules. For example, Jarboe et al. (1978) synthesized a derivative that acts as a peripheral dopamine blocking agent (Jarboe, Lipson, Bannon, & Dunnigan, 1978). Moreover, Shi et al. (2015) developed a manufacturing process for a benzylated chloropurine compound, highlighting the role of this compound in pharmaceutical synthesis (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).
Organic Chemistry and Catalysis
- The compound is also significant in organic chemistry and catalysis. Gadosy, Boyd, and Tee (2000) investigated its role in the catalysis of ester aminolysis (Gadosy, Boyd, & Tee, 2000). Additionally, Sakai, Ridder, and Hartwig (2006) employed it in the synthesis of tropene derivatives, demonstrating its utility in palladium-catalyzed hydroamination (Sakai, Ridder, & Hartwig, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-8-4-5-11(9-13)10-14-12-6-2-3-7-12;/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFPCPFVNSYHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















